

Confirming the Absolute Configuration of Synthesized (+)-Eremophilene: A Comparative Guide

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Compound of Interest

Compound Name: (+)-Eremophilene

Cat. No.: B1239371

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For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of experimental techniques used to confirm the absolute configuration of synthesized **(+)-eremophilene**, a sesquiterpene of significant interest. We present a summary of key experimental data and detailed methodologies to assist in the selection and application of appropriate analytical techniques.

The spatial arrangement of atoms in a chiral molecule, its absolute configuration, dictates its biological activity. Therefore, rigorous confirmation of the stereochemistry of a synthesized compound is paramount. In the case of **(+)-eremophilene**, a variety of chiroptical and spectroscopic methods can be employed. This guide will delve into the application of optical rotation, Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Vibrational Circular Dichroism (VCD) for this purpose.

Comparison of Analytical Techniques for Absolute Configuration Determination

A multi-pronged approach, leveraging the strengths of different analytical techniques, provides the most robust confirmation of absolute configuration. Below is a comparison of common methods with supporting experimental data for **(+)-eremophilene** and related compounds.

Technique	Principle	Sample Requirements	Information Provided	Comparison with Alternatives
Optical Rotation	Measures the rotation of plane-polarized light by a chiral sample. [1] [2] [3]	Solution of pure enantiomer	Sign ([+]/[-]) and magnitude of rotation.	Simple and rapid, but comparison to a known standard is required. The sign of rotation is not directly correlated to the R/S configuration. [3]
NMR Spectroscopy	Analyzes the magnetic properties of atomic nuclei to elucidate molecular structure. 2D techniques like COSY and NOESY reveal through-bond and through-space proton correlations, respectively. [4] [5] [6] [7]	Solution of the compound	Relative stereochemistry, connectivity, and spatial proximity of atoms. [4] [8]	Excellent for determining relative stereochemistry. Absolute configuration can be inferred by comparison with derivatives of known configuration or through the use of chiral derivatizing agents.
X-ray Crystallography	Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the	Single crystal of the compound or a suitable crystalline derivative.	Unambiguous determination of the absolute configuration. [10] [11]	The "gold standard" for absolute configuration determination, but obtaining suitable crystals

	diffraction pattern of X-rays. [9] [10] [11]			can be a significant challenge.
Vibrational Circular Dichroism (VCD)	Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. [12] [13] [14] [15]	Solution of the compound	Provides a unique fingerprint spectrum that can be compared with theoretical calculations (e.g., DFT) to determine the absolute configuration. [13] [16]	A powerful technique that does not require crystallization. The accuracy of the result depends on the quality of the computational model. [13] [14]

Experimental Data for (+)-Eremophilene

Technique	Parameter	Value for (+)-Eremophilene
Optical Rotation	Specific Rotation [α] _D	Data not found in the search results.
¹ H NMR (CDCl ₃)	Chemical Shift (δ)	Detailed peak list not available in search results. General data for eremophilanes exists. [10] [17] [18] [19]
¹³ C NMR (CDCl ₃)	Chemical Shift (δ)	Detailed peak list not available in search results. General data for eremophilanes exists. [10] [17] [18] [19]
2D NMR	COSY/NOESY Correlations	Specific spectra for (+)-eremophilene not found.
X-ray Crystallography	Crystallographic Data	No crystal structure of (+)-eremophilene itself was found. Data for derivatives may be available. [20] [21]
Vibrational Circular Dichroism	VCD Spectrum	No specific VCD spectrum for (+)-eremophilene was found in the search results.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating analytical results. Below are generalized procedures for the key techniques discussed.

Enantioselective Synthesis of (+)-Eremophilene

A detailed, step-by-step protocol for the enantioselective synthesis of **(+)-eremophilene** was not found in the provided search results. However, stereoselective syntheses of (\pm)-eremophilene have been reported, which could potentially be adapted using chiral catalysts or auxiliaries.[\[22\]](#)[\[23\]](#)[\[24\]](#)

Optical Rotation Measurement

- Sample Preparation: Prepare a solution of the synthesized **(+)-eremophilene** of known concentration (e.g., in g/100 mL) using a suitable achiral solvent (e.g., chloroform, ethanol).
- Instrumentation: Use a polarimeter with a sodium D-line lamp (589 nm) as the light source.
- Measurement:
 - Calibrate the instrument with the pure solvent (blank).
 - Fill the polarimeter cell of a known path length (e.g., 1 dm) with the sample solution.
 - Measure the observed angle of rotation (α).
- Calculation of Specific Rotation:
 - Use the formula: $[\alpha]_{DT} = \alpha / (l \times c)$
 - Where:
 - $[\alpha]_{DT}$ is the specific rotation at temperature T and the sodium D-line.
 - α is the observed rotation in degrees.
 - l is the path length in decimeters.
 - c is the concentration in g/mL.

NMR Spectroscopy (COSY and NOESY)

- Sample Preparation: Dissolve a few milligrams of the synthesized **(+)-eremophilene** in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition:
 - Acquire a standard 1D ^1H NMR spectrum to determine the chemical shifts and multiplicities of the protons.

- Perform a 2D COSY (Correlation Spectroscopy) experiment to identify proton-proton spin-spin couplings, revealing the connectivity of the molecule.[\[4\]](#)[\[6\]](#)
- Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to identify protons that are close in space, which helps to determine the relative stereochemistry.[\[4\]](#)[\[7\]](#)[\[8\]](#)
- Data Analysis: Process and analyze the 2D spectra to build a complete picture of the molecule's relative stereochemistry.

X-ray Crystallography

- Crystallization: Grow single crystals of the synthesized **(+)-eremophilene** or a suitable crystalline derivative. This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
- Data Collection: Mount a suitable crystal on a goniometer and collect X-ray diffraction data using a diffractometer.
- Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

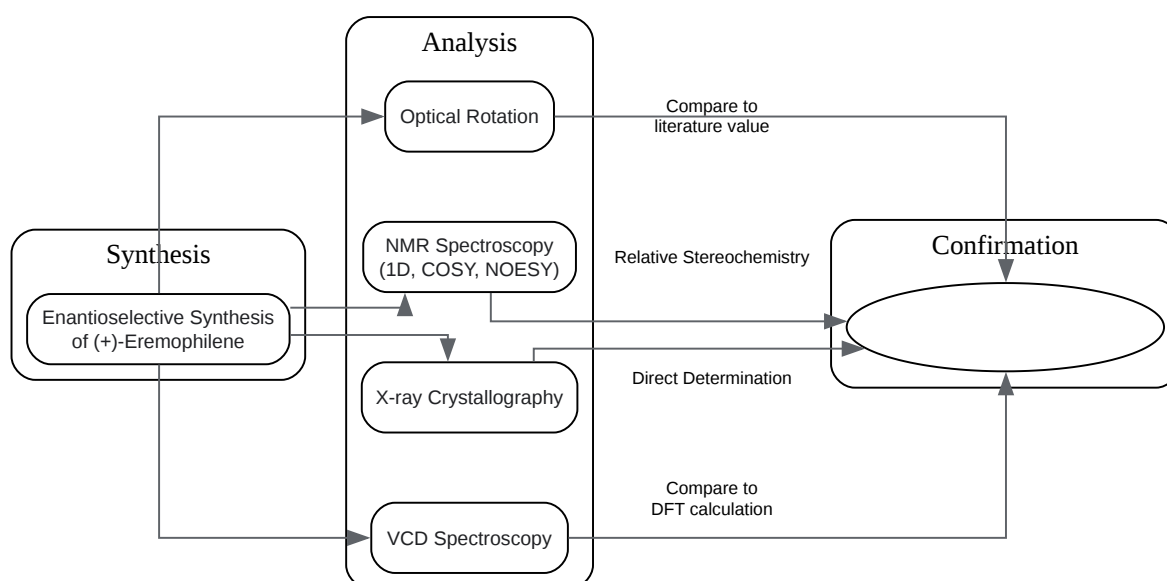
Vibrational Circular Dichroism (VCD) Spectroscopy

- Sample Preparation: Prepare a solution of the synthesized **(+)-eremophilene** in a suitable solvent (e.g., CDCl_3) at a concentration that gives a good infrared absorption signal.
- Data Acquisition: Record the VCD and infrared spectra using a VCD spectrometer.
- Computational Modeling:
 - Perform a conformational search for the R and S enantiomers of eremophilene using computational chemistry software (e.g., Gaussian).
 - Calculate the theoretical VCD and IR spectra for the lowest energy conformers of both enantiomers using Density Functional Theory (DFT).

- Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for the R and S enantiomers. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.[13][15][16]

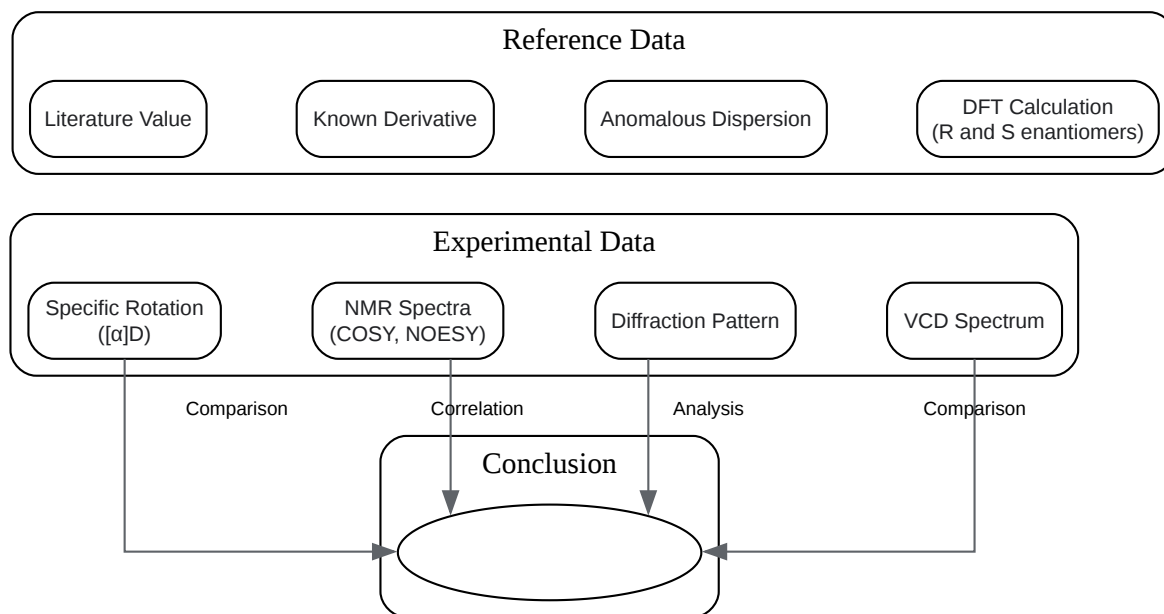
Visualizations

To further clarify the workflow and logical relationships in determining the absolute configuration of **(+)-eremophilene**, the following diagrams are provided.



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Caption: Experimental workflow for confirming the absolute configuration of **(+)-eremophilene**.



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Caption: Logical relationships in the analysis of experimental data to determine absolute configuration.

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